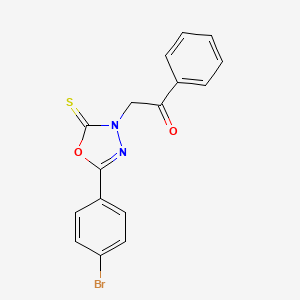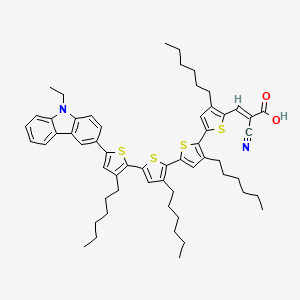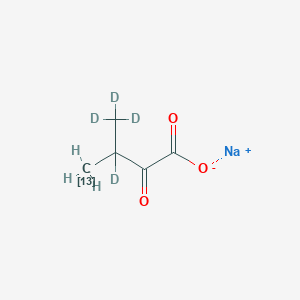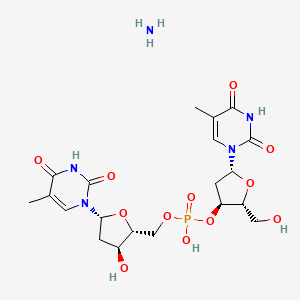
N-Stearoyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Stearoyltryptamine is a chemical compound that belongs to the class of N-acyltryptamines It is formed by the acylation of tryptamine with stearic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Stearoyltryptamine can be synthesized through the reaction of tryptamine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tryptamine and stearic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of fatty acid vinyl esters as acyl donors, which react with tryptamine in the presence of a catalyst like sodium methoxide. This method allows for high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-Stearoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Stearoyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It has been studied for its potential role in modulating biological processes.
Medicine: Research has explored its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: It is used in the development of various industrial products, including surfactants and lubricants
Mecanismo De Acción
The mechanism of action of N-Stearoyltryptamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain receptors and enzymes in the body. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A biogenic amine that serves as a precursor to various neurotransmitters.
N-Stearoylethanolamine: Another N-acyl compound with similar properties and applications.
N-Palmitoyltryptamine: A related compound with a shorter acyl chain
Uniqueness
N-Stearoyltryptamine is unique due to its specific acyl chain length and the presence of the tryptamine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
21469-14-7 |
|---|---|
Fórmula molecular |
C28H46N2O |
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]octadecanamide |
InChI |
InChI=1S/C28H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(31)29-23-22-25-24-30-27-20-18-17-19-26(25)27/h17-20,24,30H,2-16,21-23H2,1H3,(H,29,31) |
Clave InChI |
AIIVCXFBTONHDU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
